molecular formula C7H10INO B1610808 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide CAS No. 6457-55-2

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide

Cat. No.: B1610808
CAS No.: 6457-55-2
M. Wt: 251.06 g/mol
InChI Key: QFDHWRJKTOCGND-UHFFFAOYSA-M
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Description

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide is a pyridinium salt characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position and a methyl group at the 1-position of the pyridine ring, with iodide as the counterion. Pyridinium iodides are typically synthesized via alkylation of pyridine derivatives with methyl iodide, as demonstrated in the preparation of 1-methylpyridinium iodide ().

Properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl)methanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO.HI/c1-8-4-2-3-7(5-8)6-9;/h2-5,9H,6H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDHWRJKTOCGND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)CO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562211
Record name 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6457-55-2
Record name NSC62770
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-(Hydroxymethyl)pyridine (Precursor)

The starting material, 3-(hydroxymethyl)pyridine, can be prepared by selective hydroxymethylation of pyridine or purchased commercially. The hydroxymethyl group is typically introduced via formaldehyde addition under controlled conditions.

Quaternization Reaction

The quaternization of 3-(hydroxymethyl)pyridine is achieved by treating it with methyl iodide under inert atmosphere conditions, typically in a polar solvent such as methanol.

Typical reaction conditions:

Parameter Description
Reactants 3-(Hydroxymethyl)pyridine, methyl iodide
Solvent Methanol or acetonitrile
Temperature Reflux or 75 °C
Atmosphere Nitrogen (inert)
Reaction Time Overnight (12-24 hours)
Molar Ratios Excess methyl iodide (approx. 2-3 equiv.)
Work-up Filtration to remove by-products, recrystallization from ethanol or methanol

This reaction proceeds via nucleophilic attack of the pyridine nitrogen on the methyl iodide, resulting in the formation of the quaternary ammonium iodide salt.

Representative Experimental Procedure (Adapted from RSC Supporting Information)

  • In a three-necked flask equipped with a condenser and under nitrogen, dissolve 3-(hydroxymethyl)pyridine (e.g., 9.5 mmol) in 10 mL methanol.
  • Add methyl iodide (approximately 23.8 mmol) via syringe.
  • Heat the mixture to 75 °C and stir overnight.
  • After completion, remove unreacted methyl iodide and solvent under reduced pressure.
  • The crude solid is purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.

Purification and Characterization

  • Purification: Recrystallization from ethanol or methanol is effective to obtain pure product.
  • Characterization: Typical methods include NMR (¹H and ¹³C), IR spectroscopy, melting point determination, and elemental analysis.
  • Yield: Reported yields are generally high (>90%) under optimized conditions.

Reaction Scheme

Step Reaction Description Conditions
1 3-(Hydroxymethyl)pyridine + Methyl iodide → this compound Methanol, N2, 75 °C, overnight

Comparative Notes on Preparation Approaches

Aspect Hydroxymethylation Step Quaternization Step
Reactants Pyridine + formaldehyde (or 3-hydroxymethylpyridine) 3-(Hydroxymethyl)pyridine + methyl iodide
Solvent Water or polar organic solvents Methanol or acetonitrile
Temperature Mild, room temperature to reflux Elevated, ~75 °C
Reaction Time Hours to overnight Overnight
Atmosphere Ambient or inert Inert (nitrogen)
Purification Extraction, crystallization Filtration, recrystallization

Research Findings and Optimization

  • Effect of Solvent: Methanol is preferred for its solubility properties and ease of removal post-reaction. Acetonitrile can also be used but may affect yield.
  • Molar Excess of Methyl Iodide: Using excess methyl iodide drives the quaternization to completion.
  • Inert Atmosphere: Prevents side reactions such as oxidation.
  • Temperature Control: Elevated temperature (around 75 °C) optimizes reaction kinetics without degrading the product.
  • Purity Assessment: High purity is confirmed by NMR and recrystallization yields crystalline solids suitable for further applications.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Material 3-(Hydroxymethyl)pyridine Commercially available or synthesized
Quaternization Reagent Methyl iodide 2-3 equivalents
Solvent Methanol Also acetonitrile possible
Temperature 75 °C Reflux conditions
Atmosphere Nitrogen (inert) Prevent oxidation
Reaction Time 12-24 hours Overnight stirring
Purification Method Recrystallization from ethanol/methanol Removes impurities
Yield >90% Dependent on reaction control
Characterization NMR, IR, melting point, elemental analysis Confirms structure and purity

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide serves as a versatile reagent in organic synthesis. Its cationic nature allows it to act as a nucleophile or electrophile in various reactions, making it valuable for forming carbon-carbon and carbon-nitrogen bonds.

Key Reactions Involving this compound:

Reaction TypeDescriptionReference
N-MethylationUsed in the methylation of nucleophiles under mild conditions.
AlkylationActs as an alkylating agent for alcohols and amines.
Coupling ReactionsParticipates in Suzuki and Heck coupling reactions to form complex organic molecules.

Drug Delivery Systems

The ionic properties of this compound facilitate its interaction with biological macromolecules, such as DNA and proteins. This characteristic is crucial for its potential use in drug delivery systems.

Mechanisms of Action:

  • Cell Membrane Penetration: The positive charge enhances its ability to penetrate cell membranes, allowing for efficient delivery of therapeutic agents.
  • Binding Affinity: Exhibits high binding affinity for negatively charged biological targets, which can be leveraged for targeted therapy.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens.

Case Studies:

  • A study demonstrated that derivatives of pyridinium salts exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents. The specific activity of this compound remains to be fully elucidated but shows promise based on structural similarities with known active compounds .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide depends on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes due to its cationic nature, leading to cell lysis. In drug delivery, the compound can interact with specific molecular targets, such as ion channels or receptors, facilitating the transport of therapeutic agents across biological membranes.

Comparison with Similar Compounds

3-Hydroxy-1-methylpyridin-1-ium Iodide

Molecular Formula: C6H8INO () Key Properties:

  • Solubility : 100 mg/100 mL in water ().
  • Applications : Used as a pharmaceutical impurity reference standard (e.g., Pyridostigmine EP Impurity B) ().
    Comparison :
  • However, its simpler structure facilitates synthesis and standardization for analytical purposes .

3-(Methoxycarbonyl)-1-methylpyridin-1-ium Iodide

Molecular Formula: C8H10INO2 () Key Properties:

  • Synthesis : Prepared via methylation of 3-methoxycarbonylpyridine.
  • Applications : Used in organic synthesis as an intermediate for carboxy group introduction.
    Comparison :

Betulin-28-Thiazole Ester Derivatives

Example Compound : 3β-hydroxylup-20(29)-en-28-yl 3-(5-carboxy-4-methylthiazol-2-yl)-1-methylpyridin-1-ium iodide ()
Key Properties :

  • Anticancer Activity : IC50 of 2.24 µM against A549 lung cancer cells, 11.23-fold more potent than betulin.
  • Water Solubility : 20.15-fold higher than betulin due to the ionic pyridinium moiety.
    Comparison :
  • The hydroxymethyl group in the target compound could similarly enhance solubility, but the thiazole-carboxy substituent in this derivative introduces additional hydrogen-bonding and electrostatic interactions, critical for its anticancer efficacy .

Fluorinated Pyridinium Iodides

Example Compounds : 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides ()
Key Properties :

  • Self-Assembly: Forms stable nanoparticles (30–100 nm) via dynamic light scattering, useful for drug delivery.
  • Lipophilicity : Fluorinated alkyl chains enhance membrane interaction.
    Comparison :
  • The hydroxymethyl group in the target compound may favor hydrophilic interactions, whereas fluorinated analogs prioritize hydrophobic and halogen bonding, tailoring them for specific delivery systems .

Data Tables

Table 1. Structural and Functional Comparison of Pyridinium Iodides

Compound Name Substituent Molecular Formula Key Property Application Reference
3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide -CH2OH at C3 C7H10INO Theoretical high solubility Hypothetical drug candidate N/A
3-Hydroxy-1-methylpyridin-1-ium iodide -OH at C3 C6H8INO 100 mg/100 mL solubility Analytical standard
3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide -COOCH3 at C3 C8H10INO2 Lipophilicity Synthetic intermediate
Betulin-thiazole-pyridinium hybrid Thiazole-carboxy at C3 C38H52IN3O4S IC50 = 2.24 µM (A549 cells) Anticancer lead compound
Fluorinated pyridinium iodide Fluorinated alkyl at C3 Variable Nanoparticle formation (30–100 nm) Drug delivery systems

Research Findings and Implications

  • Anticancer Potential: Pyridinium iodides with bulky substituents (e.g., thiazole-carboxy in ) show enhanced bioactivity, suggesting that the hydroxymethyl derivative could be optimized via similar functionalization .
  • Solubility vs. Bioavailability : While the hydroxymethyl group may improve solubility, balancing hydrophilicity with target binding (e.g., via fluorination or aromatic groups) is critical for drug efficacy .
  • Synthetic Flexibility : The pyridinium core allows diverse modifications, enabling applications ranging from ionic liquids to photosensitizers ().

Biological Activity

3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide (3-HMP iodide) is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data tables.

Chemical Structure and Properties

3-HMP iodide is characterized by its unique structural features, which include:

  • Molecular Formula : C₆H₈INO
  • Molecular Weight : Approximately 251.07 g/mol
  • Functional Groups : Hydroxymethyl group (-CH₂OH) and a pyridinium ring.

The presence of the hydroxymethyl group enhances the compound's potential for hydrogen bonding, which may facilitate interactions with various biological molecules, including proteins and enzymes.

Antimicrobial Properties

Research indicates that 3-HMP iodide exhibits notable antimicrobial properties. Compounds with similar structures have been shown to be effective against certain bacteria and fungi. The quaternary ammonium structure suggests that it may interact with biological membranes, potentially leading to disruption of microbial cell integrity.

Table 1: Antimicrobial Efficacy of 3-HMP Iodide Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Interaction with Biomolecules

Studies have explored the binding affinity of 3-HMP iodide with various proteins and enzymes. Its ability to modulate enzymatic activities suggests potential therapeutic applications. For instance, it may act as an inhibitor or modulator in biochemical pathways due to its interactions with molecular targets .

Case Study: Enzyme Modulation

A study investigated the effect of 3-HMP iodide on acetylcholinesterase (AChE), an important enzyme in neurotransmission. The compound demonstrated competitive inhibition, indicating its potential role in neuropharmacology .

The mechanism by which 3-HMP iodide exerts its biological effects is likely multifaceted:

  • Membrane Disruption : The cationic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can alter their activity, which may have therapeutic implications in diseases where enzyme modulation is beneficial .

Applications and Future Research Directions

Given its promising biological activity, future research may focus on:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 3-HMP iodide is crucial for evaluating its therapeutic potential.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and efficacy in clinical settings.
  • Broader Antimicrobial Spectrum : Expanding studies to assess efficacy against a wider range of pathogens and understanding resistance mechanisms.

Q & A

Q. What are the key synthetic protocols for 3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide, and how is purity validated?

The compound is synthesized by reacting 3-hydroxymethylpyridine with methyl iodide in methanol under reflux (50–60°C for 2–4 hours). The reaction is monitored via TLC, and the product is isolated via solvent evaporation. Purity is confirmed using:

  • ¹H NMR (DMSO-d₆): Peaks for the pyridinium ring protons (δ 8.6–7.4 ppm), hydroxymethyl group (δ 5.0–5.2 ppm), and methyl group (δ 2.2–2.4 ppm).
  • ESI-MS : Molecular ion peak at m/z corresponding to [C₇H₁₀NO]⁺ (calculated m/z 124.07) and iodide counterion.
  • HPLC : Purity >98% using a C18 column and acetonitrile/water gradient .

Q. What safety protocols are critical when handling this compound?

The compound is an irritant (Xi hazard code). Key precautions include:

  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation.
  • First Aid : Rinse eyes/skin with water (S26) and seek medical attention if exposed.
  • Storage : In a desiccator, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase problem resolution.
  • Refinement : Use SHELXL with anisotropic displacement parameters. For twinned crystals, apply the TWIN and BASF commands. Validate geometry with WinGX/ORTEP for ellipsoid visualization .

Q. How can structural modifications enhance its application in mitochondrial pH sensing?

Functionalize the hydroxymethyl group with fluorophores (e.g., benzothiazole derivatives) to create pH-sensitive probes. Example:

  • Probe Design : (E)-4-(3-(Benzo[d]thiazol-2-yl)-4-hydroxy-5-methylstyryl)-1-methylpyridin-1-ium iodide (HBTMP).
  • Performance : Linear pH response (5.5–8.0) with pKa ≈ 6.83, suitable for mitochondrial imaging. Validate via fluorescence spectroscopy in live-cell assays .

Q. How to resolve contradictions between HPLC purity and LCMS results?

Discrepancies may arise from ion suppression in LCMS or column interactions in HPLC. Mitigation strategies:

  • LCMS Optimization : Use additives (e.g., 0.1% formic acid) to enhance ionization.
  • HPLC Method : Adjust mobile phase (e.g., methanol/ammonium acetate) to improve peak resolution.
  • Cross-Validation : Integrate ¹H NMR peaks (e.g., methyl group protons) for quantitative purity assessment .

Q. What experimental design optimizes derivatives for enhanced solubility and stability?

  • Derivatization : Replace iodide with triflate or tosylate counterions to improve aqueous solubility.
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Co-crystallization : Use solvents like ethanol/water to form stable co-crystals with improved thermal stability .

Data Contradiction Analysis

Q. How to address inconsistent melting points reported in literature?

Variations may stem from polymorphic forms or hygroscopicity. Solutions:

  • Recrystallization : Use different solvent systems (e.g., ethanol vs. acetone) to isolate polymorphs.
  • DSC/TGA : Characterize thermal behavior to identify hydrate vs. anhydrous forms.
  • Karl Fischer Titration : Quantify water content to correlate with observed melting ranges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Reactant of Route 2
3-(Hydroxymethyl)-1-methylpyridin-1-ium iodide

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